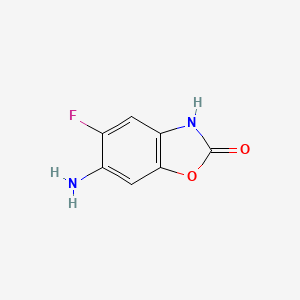

2(3H)-Benzoxazolone, 6-amino-5-fluoro-

Description

Significance of Benzoxazolone Core Structures in Chemical Synthesis and Materials Science

The 2(3H)-benzoxazolone heterocycle is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation stems from its capacity to serve as a versatile template for designing ligands that can interact with a wide array of biological targets. nih.gov The benzoxazolone nucleus is considered an ideal framework for drug design due to its distinct physicochemical profile, its ability to act as a bioisostere for less stable moieties, its weak acidity, and the presence of both lipophilic and hydrophilic characteristics within a single structure. nih.gov These features are crucial for influencing the interactions between benzoxazolone-based derivatives and their biological targets. nih.gov

The versatility of the benzoxazolone core allows for extensive chemical modifications on both the benzene (B151609) and oxazolone (B7731731) rings, providing a rich platform for structure-activity relationship (SAR) studies. nih.gov Consequently, this scaffold is integral to the synthesis of pharmaceuticals with a diverse range of biological activities, including anticancer, analgesic, anti-inflammatory, insecticidal, and neuroprotective properties. nih.govmdpi.com The therapeutic applications are broad, with derivatives showing high affinity for various receptors, such as dopaminergic, serotoninergic, and sigma receptors. nih.govresearchgate.net Beyond pharmaceuticals, benzoxazole (B165842) derivatives are also investigated for applications as optical brighteners. wikipedia.org

Overview of Halogenated and Aminated Benzoxazolone Derivatives in Organic Chemistry

The introduction of halogen atoms and amino groups onto the benzoxazolone scaffold significantly modulates the molecule's electronic, steric, and lipophilic properties, leading to derivatives with altered reactivity and biological activity.

Halogenated Benzoxazolone Derivatives: Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic potential of a lead compound. biointerfaceresearch.com In the context of benzoxazolones, halogenated derivatives are well-represented. A prominent example is 5-chloro-2(3H)-benzoxazolone, known as Chlorzoxazone, which functions as a potent muscle relaxant. neu.edu.tr The presence of the chlorine atom is crucial for its pharmacological effect. Research has also explored other halogenated benzoxazolones for their potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The synthesis of these derivatives can be achieved through various methods, including the direct halogenation of the benzoxazolone ring or by starting with halogenated precursors, such as halogenated o-aminophenols. mdpi.comnih.gov

Aminated Benzoxazolone Derivatives: Amination reactions are fundamental in synthetic organic chemistry for constructing nitrogen-containing molecules that are prevalent in pharmaceuticals and functional materials. researchgate.net Aminoheterocycles, including aminated benzoxazoles, are key components of many natural products and drug molecules. researchgate.net The synthesis of aminobenzoxazoles can be challenging, often requiring specific catalysts or harsh conditions, though newer, more efficient methods are continuously being developed. nih.govacs.org These synthetic strategies often involve the cyclization of appropriately substituted o-aminophenols. acs.org The amino group can serve as a handle for further functionalization, allowing for the creation of extensive libraries of compounds for biological screening. For instance, estradiol-derived benzoxazol-2-ones have been synthesized through 2-aminophenol (B121084) intermediates, demonstrating the utility of the amino group in creating complex hybrid molecules. rsc.org

Scope and Research Focus on 2(3H)-Benzoxazolone, 6-amino-5-fluoro-

The specific compound, 2(3H)-Benzoxazolone, 6-amino-5-fluoro-, represents a convergence of the structural modifications discussed above, incorporating both a halogen (fluorine) and an amino group on the benzoxazolone core. This unique substitution pattern makes it a compound of significant interest in contemporary chemical research, particularly as a building block for more complex molecules.

The research focus on this compound is primarily centered on its utility as a synthetic intermediate in the development of novel bioactive agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the amino group provides a reactive site for further chemical elaboration. For example, a derivative of this compound, tert-Butyl 4-(5-fluoro-2-oxo-3H-1,3-benzoxazol-6-yl)piperidine-1-carboxylate, has been synthesized as part of research into acid ceramidase inhibitors, highlighting the role of the 6-amino-5-fluoro-benzoxazolone moiety in creating targeted therapeutic agents. nih.gov

The physical and chemical properties of 2(3H)-Benzoxazolone, 6-amino-5-fluoro- are foundational to its application in synthesis.

Data sourced from PubChem CID 15675959. nih.gov

The exploration of 2(3H)-Benzoxazolone, 6-amino-5-fluoro- and its derivatives continues to be an active area of research, driven by the potential to discover new molecules with valuable pharmacological properties.

Table of Mentioned Compounds

Properties

IUPAC Name |

6-amino-5-fluoro-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O2/c8-3-1-5-6(2-4(3)9)12-7(11)10-5/h1-2H,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMOFMQECPDZKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1OC(=O)N2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576710 | |

| Record name | 6-Amino-5-fluoro-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132667-21-1 | |

| Record name | 6-Amino-5-fluoro-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3h Benzoxazolone, 6 Amino 5 Fluoro and Its Precursors

Strategies for Benzoxazolone Ring Formation

The construction of the 2(3H)-benzoxazolone core is a well-established process in organic synthesis, with several reliable methods available. These strategies typically begin with an ortho-substituted aniline (B41778), most commonly a 2-aminophenol (B121084) derivative.

One of the most common and versatile routes to the benzoxazolone ring involves the intramolecular cyclization of 2-aminophenol precursors. nih.gov This can be achieved by reacting the 2-aminophenol with a variety of one-carbon carbonyl sources. Reagents such as phosgene, carbonyldiimidazole (CDI), or chloroformates react with the amino and hydroxyl groups to form a carbamate (B1207046) intermediate, which then undergoes cyclization to yield the benzoxazolone ring.

The general reaction involves the condensation of 2-aminophenols with reagents like aldehydes, carboxylic acids, or their derivatives. mdpi.com For instance, the reaction with carboxylic acids can be promoted by coupling agents or under high-temperature dehydrating conditions. Similarly, condensation with aldehydes followed by an oxidative cyclization is another viable pathway. organic-chemistry.org The choice of method often depends on the nature of the substituents already present on the phenol (B47542) ring and their compatibility with the reaction conditions.

Table 1: Selected Reagents for Cyclization of 2-Aminophenols

| Reagent Class | Specific Example | Catalyst/Conditions | Reference |

|---|---|---|---|

| Carbonyl Dihalides | Phosgene (COCl₂) | Base (e.g., Pyridine, Triethylamine) | sciforum.net |

| Carbonates | Diethyl carbonate | Strong base (e.g., NaOEt) | N/A |

| Activated Carbonyls | 1,1'-Carbonyldiimidazole (CDI) | Heat | N/A |

| Chloroformates | Ethyl chloroformate | Base, followed by heat | N/A |

This table is for illustrative purposes and may not be exhaustive.

A particularly efficient and widely used method for synthesizing 2(3H)-benzoxazolones is the reaction of a 2-aminophenol with urea (B33335). sciforum.netgoogle.com This method is often preferred due to the low cost and relative safety of urea compared to reagents like phosgene. sciforum.net The reaction is typically carried out by heating a mixture of the substituted 2-aminophenol and urea, often in excess, at elevated temperatures (e.g., 100-150 °C). sciforum.netgoogle.com Molten urea can serve as both a reactant and a solvent in some cases. rsc.org

The mechanism involves the initial formation of an intermediate aryl carbamate from the reaction of the phenolic hydroxyl group with isocyanic acid (generated from the thermal decomposition of urea). This is followed by an intramolecular nucleophilic attack by the amino group on the carbamate carbonyl, leading to cyclization and the elimination of ammonia (B1221849) to afford the 2(3H)-benzoxazolone product. The process is advantageous as the reaction products are often pure, minimizing the need for extensive recrystallization. google.com

Introduction and Manipulation of Fluoro Substituents

Incorporating a fluorine atom onto the benzoxazolone core, specifically at the 5-position, can be accomplished either by starting with a pre-fluorinated precursor or by direct fluorination of an intermediate.

Direct fluorination of an aromatic ring can be achieved using electrophilic fluorinating agents. These reagents contain a nitrogen-fluorine (N-F) bond, where the fluorine atom is electron-deficient and acts as an electrophile. wikipedia.orgresearchgate.net This strategy can be applied to a pre-formed benzoxazolone or a suitable precursor, such as a substituted 2-aminophenol or aniline derivative.

The success of electrophilic fluorination is highly dependent on the directing effects of the substituents already on the aromatic ring. For the synthesis of 6-amino-5-fluoro-2(3H)-benzoxazolone, one might fluorinate a 6-acetamido-2(3H)-benzoxazolone intermediate. The acetamido group is an ortho-, para-director, and its activating nature would facilitate electrophilic attack. The hydroxyl and amino/amido groups would direct the incoming electrophile to the ortho and para positions. Careful selection of the substrate and reaction conditions is necessary to achieve the desired regioselectivity for the 5-fluoro product.

Table 2: Common Electrophilic Fluorinating Agents

| Reagent Name | Acronym | Notes | Reference |

|---|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | A common, effective, and relatively stable reagent. | wikipedia.org |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | A highly reactive and versatile cationic fluorinating agent. | researchgate.net |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | A powerful neutral electrophilic fluorinating agent. | wikipedia.org |

An alternative and often more regioselective method is Nucleophilic Aromatic Substitution (SNAr). lboro.ac.uknih.gov This approach involves starting with an aromatic precursor that has a good leaving group (such as -NO₂, -Cl, or -Br) at the position where the fluorine atom is desired. The reaction with a fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), displaces the leaving group. researchgate.net

For this specific target molecule, a synthetic route could involve a precursor like 2-amino-4-chloro-5-nitrophenol. Reaction with a fluoride source could potentially replace the chloro group with fluorine, driven by the strong electron-withdrawing effect of the adjacent nitro group which activates the ring for nucleophilic attack. youtube.com Subsequently, the nitro group can be reduced to the required amino group, and the resulting 2-amino-4-fluoro-5-aminophenol could be cyclized to form the final product. The efficiency of SNAr reactions is highly dependent on the nature of the leaving group, the activating groups on the ring, and the reaction solvent. researchgate.net

Introduction and Transformation of Amino Substituents

The introduction of the 6-amino group onto the benzoxazolone ring is most commonly achieved through the reduction of a corresponding nitro-substituted precursor.

The standard and most reliable method involves the nitration of a suitable aromatic precursor, followed by the chemical reduction of the nitro group (-NO₂) to an amino group (-NH₂). For instance, a 5-fluoro-2(3H)-benzoxazolone intermediate could be subjected to nitration. The directing effects of the existing substituents would favor the introduction of the nitro group at the 6-position.

Once the 6-nitro-5-fluoro-2(3H)-benzoxazolone intermediate is obtained, the nitro group can be reduced using a variety of established methods. Catalytic hydrogenation is a clean and efficient method, typically employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. nih.gov Chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), is another classic and effective approach. Transfer hydrogenation, using reagents like ammonium (B1175870) formate (B1220265) in the presence of Pd/C, offers a milder alternative to using gaseous hydrogen. nih.gov The choice of reducing agent depends on the compatibility with other functional groups in the molecule.

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

| Method | Reagent/Catalyst | Solvent | Notes | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol (B145695), Methanol, Ethyl Acetate (B1210297) | Clean, high-yielding, but requires pressure equipment. | nih.gov |

| Metal/Acid Reduction | Fe, HCl or SnCl₂, HCl | Ethanol, Water | Classic method, robust and inexpensive. | N/A |

| Transfer Hydrogenation | Ammonium formate (HCO₂NH₄), Pd/C | Methanol | Avoids the use of H₂ gas; mild conditions. | nih.gov |

Reduction of Nitro Precursors to Amino Groups

The most prevalent strategy for introducing the 6-amino group onto the 5-fluoro-2(3H)-benzoxazolone scaffold is through the reduction of its nitro analogue, 5-fluoro-6-nitro-2(3H)-benzoxazolone. This precursor is typically synthesized by the nitration of 5-fluoro-2(3H)-benzoxazolone. The subsequent reduction of the nitro group can be accomplished through several methods, primarily categorized as catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes due to its clean reaction profile and high yields. Palladium on carbon (Pd/C) is a common catalyst for this transformation. The process involves the reaction of the nitro precursor with hydrogen gas in the presence of the Pd/C catalyst.

The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate, under a hydrogen atmosphere. The pressure of hydrogen gas can range from atmospheric pressure to higher pressures, which can influence the reaction rate. The catalyst loading is usually in the range of 5-10 mol%. The reaction progress is monitored until the consumption of the starting material is complete. The catalyst is then removed by filtration, and the product is isolated by evaporation of the solvent.

Table 1: Representative Conditions for Catalytic Hydrogenation of Nitro Precursors

| Parameter | Condition |

| Substrate | 5-fluoro-6-nitro-2(3H)-benzoxazolone |

| Catalyst | 10% Palladium on Carbon |

| Solvent | Ethanol |

| Hydrogen Pressure | 1 - 4 atm |

| Temperature | Room Temperature |

| Reaction Time | 2 - 6 hours |

This method is favored for its high selectivity, as it generally does not affect other functional groups present in the molecule.

Chemical reduction offers an alternative to catalytic hydrogenation and can be advantageous in certain laboratory settings.

One of the classic and cost-effective methods for nitro group reduction is the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. The reaction involves the oxidation of iron to an iron salt while the nitro group is reduced to an amine. The reaction is typically performed by heating the nitro compound with iron filings in a mixture of a solvent (like ethanol or water) and the acid.

Another common reagent for this transformation is tin(II) chloride (SnCl₂), usually in a protic solvent like ethanol or in the presence of concentrated hydrochloric acid. This method is known for its effectiveness in reducing nitro groups in a variety of aromatic and heterocyclic compounds. The reaction typically proceeds at elevated temperatures.

Table 2: Comparison of Chemical Reducing Agents for Nitro Group Reduction

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Iron/Acetic Acid | Fe powder, acetic acid, ethanol/water, reflux | Inexpensive, readily available | Requires acidic conditions, work-up can be tedious |

| Tin(II) Chloride | SnCl₂, HCl, ethanol, reflux | Effective for a wide range of substrates | Stoichiometric amounts of tin salts are produced as waste |

While effective, these chemical reduction methods often require stoichiometric amounts of the reducing agent and can generate significant amounts of waste, making them less environmentally friendly compared to catalytic hydrogenation.

Direct Amination Approaches

Direct amination to introduce the 6-amino group onto a pre-formed 5-fluoro-2(3H)-benzoxazolone ring is a less common strategy. This would typically involve a nucleophilic aromatic substitution reaction on a precursor such as 5-fluoro-6-halo-2(3H)-benzoxazolone (where halo is typically chloro or bromo). In such a reaction, an aminating agent, like ammonia or an ammonia equivalent, would displace the halide.

However, these reactions can be challenging due to the electron-rich nature of the benzoxazolone ring system, which can deactivate the ring towards nucleophilic attack. Often, harsh reaction conditions, such as high temperatures and pressures, or the use of a copper or palladium catalyst (Buchwald-Hartwig amination), would be necessary to facilitate the reaction. The synthesis and availability of the 6-halo precursor also add to the complexity of this approach. Consequently, the reduction of a nitro precursor remains the more synthetically viable and widely adopted route.

Convergent and Linear Synthesis Pathways for 2(3H)-Benzoxazolone, 6-amino-5-fluoro-

A plausible linear synthesis for the target compound would be:

Cyclization: Formation of the 5-fluoro-2(3H)-benzoxazolone ring from a suitable 2-amino-4-fluorophenol (B1270792) derivative.

Nitration: Introduction of a nitro group at the 6-position to yield 5-fluoro-6-nitro-2(3H)-benzoxazolone.

Reduction: Reduction of the nitro group to the desired amino group to afford the final product.

For a molecule like 2(3H)-Benzoxazolone, 6-amino-5-fluoro-, a convergent approach is less practical due to its relatively simple and fused ring structure. The key functionalities are introduced onto a pre-existing core, which lends itself more naturally to a linear sequence.

Table 3: Comparison of Linear and Convergent Synthesis

| Aspect | Linear Synthesis | Convergent Synthesis |

| Strategy | Step-by-step assembly from a single starting material. | Independent synthesis of fragments followed by coupling. |

| Efficiency | Overall yield can be low for long sequences. | Often results in higher overall yields. |

| Application | Suitable for simpler molecules and modifications of a core structure. | Advantageous for large, complex molecules. |

Green Chemistry Principles in the Synthesis of Benzoxazolone Derivatives

The principles of green chemistry aim to design chemical processes that are environmentally benign. jetir.orgckthakurcollege.net In the synthesis of benzoxazolone derivatives, several green chemistry principles can be applied. jetir.orgckthakurcollege.net

Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally friendly alternatives such as water, ethanol, or ionic liquids. nih.govorganic-chemistry.org For instance, the synthesis of benzoxazoles has been reported in aqueous media. organic-chemistry.org

Catalysis: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. ckthakurcollege.net In the reduction of the nitro precursor, catalytic hydrogenation with Pd/C is a greener alternative to stoichiometric chemical reductants like iron or tin(II) chloride, as it produces water as the only byproduct. ckthakurcollege.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. The reduction of the nitro group via catalytic hydrogenation exhibits excellent atom economy.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. ckthakurcollege.net The development of highly active catalysts can enable milder reaction conditions.

Waste Reduction: Choosing synthetic pathways that minimize the formation of byproducts and waste is essential. Catalytic methods are generally superior to stoichiometric methods in this regard.

By incorporating these principles, the synthesis of 2(3H)-Benzoxazolone, 6-amino-5-fluoro- can be made more sustainable and environmentally responsible.

Chemical Transformations and Derivatization Strategies of 2 3h Benzoxazolone, 6 Amino 5 Fluoro

Functionalization at the Amino Group (C-6 Position)

The exocyclic amino group at the C-6 position is a key site for derivatization. Its nucleophilic character allows for a wide array of reactions, including acylation, amidation, and the formation of imines, which serve as precursors for further chemical modifications.

Amidation and Acylation Reactions

The primary amino group of 6-amino-5-fluoro-2(3H)-benzoxazolone is readily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides. This reaction typically proceeds in the presence of a base to neutralize the hydrogen halide formed as a byproduct. The resulting amides are generally stable compounds. For instance, acylation with acetyl chloride would yield N-(5-fluoro-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)acetamide.

Similarly, amidation can be achieved through the condensation of the amino group with carboxylic acids. This transformation often requires the use of coupling agents to activate the carboxylic acid, facilitating the formation of the amide bond. The process of acylating 6-aminopenicillanic acid with acetyl chloride highlights a similar transformation where the amino group is converted to an acetamido group, indicating a change in electronic and geometric characteristics of the molecule. m-hikari.com

Selective acylation of amino groups is a well-established strategy in organic synthesis. For example, the selective acylation of the side-chain amino group of lysine (B10760008) has been achieved using p-nitrophenyl esters of acids at high pH. google.com While direct acylation of 6-amino-5-fluoro-2(3H)-benzoxazolone is expected to be straightforward, chemoselectivity can be a crucial factor in more complex molecules, often governed by the differing basicities of the amino groups. google.com

Table 1: Representative Amidation and Acylation Reactions

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| 6-amino-5-fluoro-2(3H)-benzoxazolone | Acetyl Chloride | N-(5-fluoro-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)acetamide | Acylation |

| 6-amino-5-fluoro-2(3H)-benzoxazolone | Propanoic Acid (with coupling agent) | N-(5-fluoro-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propanamide | Amidation |

Formation of Schiff Bases and Hydrazones

The reaction of the primary amino group with aldehydes or ketones under acidic or basic catalysis leads to the formation of Schiff bases (imines). This condensation reaction is typically reversible and involves the elimination of a water molecule. The synthesis of Schiff bases from 4,6-difluoro-2-amino benzothiazole (B30560) and various aromatic aldehydes demonstrates that this reaction proceeds efficiently, often in an alcoholic medium with a catalytic amount of acid. ijpbs.commedwinpublishers.com The resulting azomethine group (-N=CH-) is a characteristic feature of these compounds. ijpbs.com

The synthesis can be carried out using conventional heating or microwave irradiation, with the latter often providing benefits such as shorter reaction times and higher yields. scispace.com The characterization of these Schiff bases is confirmed by the appearance of a characteristic absorption band for the azomethine group in the IR spectrum and a singlet signal for the azomethine proton in the 1H NMR spectrum. ijpbs.comscispace.com

Table 2: Synthesis of Schiff Bases from Aromatic Amines

| Amine Reactant | Aldehyde Reactant | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4,6-difluoro-2-amino benzothiazole | 5-bromo-2-hydroxy benzaldehyde | Methanol, glacial acetic acid, reflux 10-12 hrs | Schiff Base | ijpbs.com |

| 2-amino-6-nitro benzothiazole | 3,5-diiodosalicylaldehyde | Ethanol (B145695), glacial acetic acid, microwave irradiation 8-10 min | Schiff Base | scispace.com |

| o-amino benzoic acid | Imidazoleacetophenone | Equimolar amounts | Schiff Base | eurjchem.com |

Hydrazones can be similarly formed by reacting the amino group with hydrazine (B178648) derivatives. Both Schiff bases and hydrazones are valuable intermediates for the synthesis of more complex heterocyclic systems.

Reactions with Anhydrides (e.g., Maleic Anhydride)

The reaction of primary aromatic amines with cyclic anhydrides, such as maleic anhydride (B1165640), is a well-documented transformation. The initial step involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the ring-opening of the anhydride and the formation of a maleamic acid derivative. zbaqchem.comgoogle.com This reaction occurs readily, often in the solid state or in solution.

Table 3: Reaction of Amines with Maleic Anhydride

| Amine Type | Initial Product | Final Product (upon heating) | Reaction Pathway | Reference |

|---|---|---|---|---|

| Primary Aromatic Amine | Maleamic Acid | Maleimide | Ring-opening followed by cyclization | google.com |

| Secondary Amine | Maleamic Acid Derivative | - | Ring-opening | google.com |

| p-chloroaniline | p-chloromaleamic acid | Not specified | Solid-state reaction |

Reductive Amination Strategies

Reductive amination provides a method to introduce alkyl groups to the C-6 amino position. This one-pot reaction involves the initial formation of a Schiff base by reacting the primary amine with an aldehyde or ketone, followed by the in-situ reduction of the resulting imine to a secondary amine. A variety of reducing agents can be employed for this purpose.

For example, the reductive amination of cyclohexanone (B45756) over various metal-based catalysts in different solvents has been studied, demonstrating the feasibility of this transformation. researchgate.net The choice of catalyst and solvent can significantly influence the product distribution and selectivity. researchgate.net This method is a green and atom-efficient way to construct new C-N bonds from readily available starting materials. researchgate.net

Functionalization at the Nitrogen Atom (N-3 Position)

The nitrogen atom at the N-3 position of the benzoxazolone ring is part of an amide functional group. The presence of the adjacent carbonyl group makes the N-H proton acidic, allowing for deprotonation by a base to form an anion. This anion can then act as a nucleophile in various reactions.

Alkylation and Arylation Reactions

The N-3 position can be readily alkylated by reaction with alkyl halides or other alkylating agents in the presence of a base. neu.edu.tr Base-catalyzed alkylation is a common transformation for the 2(3H)-benzoxazolone ring system. neu.edu.tr For instance, N-alkyl benzisoxazol-3(1H)-ones can be synthesized through base-mediated alkylation of the corresponding benzisoxazol-3(1H)-ones. nih.gov This general strategy is applicable to the 6-amino-5-fluoro-2(3H)-benzoxazolone scaffold.

N-arylation of the N-3 position can be accomplished using cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed reaction allows for the formation of a C-N bond between the benzoxazolone nitrogen and an aryl halide or triflate. wikipedia.orgorganic-chemistry.org The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide variety of coupling partners under increasingly mild conditions. wikipedia.org The combination of biocatalysis with Buchwald-Hartwig N-arylation has even been used to create one-pot syntheses for chiral N-arylamines. researchgate.net

Table 4: General Strategies for N-Functionalization

| Reaction Type | Reagents | General Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide | Base-mediated | N-Alkyl-benzoxazolone | neu.edu.trnih.gov |

| N-Arylation | Aryl Halide/Triflate, Palladium Catalyst, Ligand, Base | Inert atmosphere, solvent (e.g., toluene (B28343), THF) | N-Aryl-benzoxazolone | wikipedia.orgorganic-chemistry.org |

Mannich Reactions

The Mannich reaction is a prominent aminomethylation method for introducing a diverse range of substituents at the N-3 position of the benzoxazolone core. oarjbp.com This three-component condensation involves the reaction of the N-H group of the benzoxazolone, a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine. oarjbp.comijpca.org This reaction proceeds under mild conditions and provides a straightforward route to N-substituted derivatives. nih.gov

For 2(3H)-Benzoxazolone, 6-amino-5-fluoro-, the N-3 position is the primary site for the Mannich reaction. The acidic proton on the nitrogen atom readily participates in the condensation with formaldehyde (B43269) and an amine, leading to the formation of a C-N bond and the introduction of an aminomethyl moiety. nih.govresearchgate.net The presence of the 6-amino and 5-fluoro substituents can influence the reactivity of the N-H proton, but the fundamental reaction pathway remains consistent with that of other benzoxazolone scaffolds. neu.edu.trneu.edu.tr A variety of secondary amines, such as substituted piperazines or piperidines, can be employed to generate a library of derivatives with varying steric and electronic properties. researchgate.net

Table 1: Examples of Mannich Bases Derived from Benzoxazolone Scaffolds This table presents examples of Mannich reactions on related benzoxazolone structures to illustrate the general synthetic approach.

| Benzoxazolone Reactant | Amine | Aldehyde | Product | Reference |

| 6-acyl-2(3H)-benzoxazolone | 3,5-dimethylpiperidine | Formaldehyde | 6-acyl-3-(3,5-dimethylpiperidinomethyl)-2(3H)-benzoxazolone | nih.gov |

| 6-acyl-5-chloro-2-benzoxazolinone | 4-substituted piperazine | Formaldehyde | 6-acyl-5-chloro-3-(4-substituted-piperazinomethyl)-2-benzoxazolinone | researchgate.net |

| 2(3H)-Benzoxazolone | Ciprofloxacin | Formaldehyde | Mannich base of Benzoxazolone and Ciprofloxacin | oarjbp.com |

Reactivity of the Fluoro Substituent (C-5 Position)

The fluorine atom at the C-5 position of the benzoxazolone ring is a key site for potential derivatization, primarily through nucleophilic aromatic substitution or as a handle for cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) of aryl fluorides typically requires activation by strong electron-withdrawing groups positioned ortho or para to the fluorine atom. nih.gov In the case of 2(3H)-Benzoxazolone, 6-amino-5-fluoro-, the benzoxazolone ring itself possesses some electron-withdrawing character. However, the 6-amino group is a strong electron-donating group, which deactivates the ring towards traditional SNAr reactions by increasing the electron density at the C-5 position.

Despite this deactivation, SNAr reactions can still be achieved under specific conditions. For instance, the use of strong nucleophiles and forcing conditions (high temperatures or pressures) might facilitate the displacement of the fluoride (B91410) ion. beilstein-journals.orgresearchgate.net The reactivity is enhanced because fluorine, while being a poor leaving group in SN1 and SN2 reactions, is an excellent leaving group in SNAr reactions once the electron-rich Meisenheimer complex intermediate is formed, due to its high electronegativity which stabilizes the transition state. evitachem.com

Modern methodologies, such as organic photoredox catalysis, have emerged to enable the nucleophilic defluorination of unactivated and even electron-rich fluoroarenes under mild conditions, which could be applicable to this substrate. nih.gov

Table 2: Conditions for Nucleophilic Aromatic Substitution of Fluoroarenes This table provides general conditions for SNAr reactions on fluoroarenes, which could be adapted for 2(3H)-Benzoxazolone, 6-amino-5-fluoro-.

| Fluoroarene Substrate | Nucleophile | Conditions | Product | Reference |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Phenol (B47542), Thiophenol, Dialkylamines | K2CO3, DMF, Heat | 3-Substituted-5-nitro-1-(pentafluorosulfanyl)benzene | beilstein-journals.orgnih.gov |

| Unactivated Fluoroarenes | Azoles, Amines, Carboxylic Acids | Organic Photoredox Catalyst, Light | Substituted Arene | nih.gov |

| 5-Chloro-4-fluoro-2-nitrophenol | Aryl piperazine | Refluxing toluene or chlorobenzene | 5-Chloro-2-nitro-4-(aryl-piperazin-1-yl)phenol | nih.govresearchgate.net |

Cross-Coupling Reactions Involving Aryl Fluorides

The carbon-fluorine bond is the strongest single bond to carbon, making aryl fluorides challenging substrates for traditional transition-metal-catalyzed cross-coupling reactions. nih.gov The oxidative addition of a C-F bond to a low-valent metal center is often the rate-limiting and most difficult step.

However, significant progress has been made in developing catalytic systems, particularly those based on nickel and palladium, capable of activating C-F bonds. nih.gov These reactions often require specialized ligands, strong bases, and sometimes higher reaction temperatures to proceed efficiently. Suzuki and Stille reactions, for example, have been adapted for use with aryl fluorides, allowing for the formation of new carbon-carbon bonds. lmaleidykla.lt Cobalt-catalyzed systems have also been developed for intramolecular C-N and C-O cross-coupling reactions, which could be relevant for synthesizing related heterocyclic systems. rsc.org For a substrate like 2(3H)-Benzoxazolone, 6-amino-5-fluoro-, these advanced catalytic methods would be necessary to achieve cross-coupling at the C-5 position.

Multi-site Derivatization Approaches

The structure of 2(3H)-Benzoxazolone, 6-amino-5-fluoro- offers three primary sites for derivatization, allowing for the synthesis of complex, multi-functionalized molecules:

N-3 Position: As discussed, this site is readily functionalized via Mannich reactions or N-alkylation/acylation after deprotonation with a suitable base. neu.edu.trneu.edu.tr

C-6 Amino Group: The primary aromatic amine is a versatile functional handle. It can undergo a wide range of reactions, including acylation to form amides, alkylation, reductive amination, diazotization followed by Sandmeyer-type reactions, or serve as a nucleophile in substitution reactions.

C-5 Fluoro Group: This position can be targeted for SNAr or cross-coupling reactions, as detailed previously, to introduce new aryl, alkyl, or heteroatom substituents.

By strategically combining reactions at these different sites, a diverse library of derivatives can be generated. For example, a Mannich reaction at N-3 could be followed by acylation of the 6-amino group, creating a di-substituted product with distinct functionalities at both ends of the molecule.

Chemo- and Regioselectivity in Derivatization Reactions

Achieving selective derivatization is paramount when multiple reactive sites are present. The distinct chemical nature of each site in 2(3H)-Benzoxazolone, 6-amino-5-fluoro- allows for a high degree of chemo- and regioselectivity.

N-3 vs. C-6 Amino: The N-3 proton is more acidic than the protons on the C-6 amino group, allowing for selective deprotonation and subsequent reaction with electrophiles under basic conditions. Conversely, the C-6 amino group is more nucleophilic than the N-3 nitrogen. Therefore, under neutral or slightly acidic conditions, reactions with electrophiles like acyl chlorides or aldehydes (in reductive amination) will preferentially occur at the 6-amino position.

Aromatic Ring vs. Heterocyclic Moiety: Reactions on the aromatic ring, such as substitution of the fluorine atom, typically require more forcing conditions or specialized catalysts compared to the reactions at the N-3 or C-6 positions. This difference in reactivity allows for sequential functionalization. For instance, the N-3 and C-6 positions can be derivatized first under mild conditions, protecting them if necessary, before attempting a cross-coupling reaction at the C-5 position.

The choice of reagents, catalysts, and reaction conditions is critical for directing the transformation to the desired position, enabling the controlled and predictable synthesis of complex benzoxazolone derivatives. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for 2 3h Benzoxazolone, 6 Amino 5 Fluoro and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2(3H)-Benzoxazolone, 6-amino-5-fluoro-, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, provides a complete picture of its molecular structure.

The ¹H NMR spectrum of 2(3H)-Benzoxazolone, 6-amino-5-fluoro- is expected to show distinct signals corresponding to the aromatic protons and the protons on the nitrogen atoms.

Aromatic Protons: The benzene (B151609) ring of the benzoxazolone core contains two protons, H-4 and H-7.

The H-7 proton is expected to appear as a doublet due to coupling with the adjacent fluorine atom (³JH,F). Its chemical shift will be influenced by the ortho-amino group and the para-oxygen atom.

The H-4 proton is anticipated to appear as a doublet due to coupling with the fluorine atom at the meta position (⁴JH,F). It is positioned ortho to the heterocyclic oxygen and meta to the amino group.

Amine and Amide Protons:

The primary amine group (-NH₂) at the C-6 position will typically appear as a broad singlet. Its chemical shift is variable and depends on the solvent, concentration, and temperature.

The secondary amide proton (-NH-) of the oxazolone (B7731731) ring is also expected to be a broad singlet, often found further downfield due to the deshielding effect of the adjacent carbonyl group.

The presence of the electronegative fluorine atom generally leads to a downfield shift for nearby protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-7 | ~6.7 - 7.0 | d | ³JH,F ≈ 8-10 Hz |

| H-4 | ~6.9 - 7.2 | d | ⁴JH,F ≈ 2-4 Hz |

| 6-NH₂ | ~3.5 - 5.0 (broad) | s | N/A |

| 3-NH | ~10.0 - 11.5 (broad) | s | N/A |

The proton-decoupled ¹³C NMR spectrum should display seven distinct signals for the carbon atoms of the benzoxazolone core. The chemical shifts are significantly influenced by the attached heteroatoms (O, N, F).

Carbonyl Carbon (C-2): This carbon will appear at a characteristic downfield position, typically in the range of 150-160 ppm.

Aromatic Carbons:

The carbon directly bonded to the fluorine atom (C-5) will show a large C-F coupling constant (¹JC,F) and will be significantly shifted downfield.

The carbons ortho (C-4, C-6) and para (C-7a) to the fluorine atom will also exhibit smaller C-F couplings.

The carbons bonded to oxygen (C-7a) and nitrogen (C-3a) will be shifted downfield due to the electronegativity of these atoms. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |

|---|---|---|

| C-2 (C=O) | ~154.0 | None |

| C-3a | ~131.0 | Small |

| C-4 | ~110.0 | ²JC,F |

| C-5 | ~145.0 (d, ¹JC,F ≈ 240-250 Hz) | Large |

| C-6 | ~135.0 (d, ²JC,F ≈ 15-20 Hz) | Medium |

| C-7 | ~109.0 | Small |

| C-7a | ~142.0 | Small |

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope. nsf.gov The spectrum for 2(3H)-Benzoxazolone, 6-amino-5-fluoro- is expected to show a single signal for the fluorine atom.

The chemical shift of the fluorine is highly sensitive to its electronic environment. nih.gov For a fluorine atom on an aromatic ring, the shift is influenced by the nature and position of other substituents. The presence of an ortho-amino group (an electron-donating group) is expected to shield the fluorine nucleus, shifting its resonance upfield compared to fluorobenzene. This signal will likely appear as a multiplet due to couplings with the ortho (H-4) and meta (H-7) protons.

Table 3: Predicted ¹⁹F NMR Data

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity |

|---|---|---|

| C5-F | -120 to -140 | Multiplet (or dd) |

To unambiguously assign the predicted ¹H and ¹³C signals, various 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the aromatic protons H-4 and H-7, helping to confirm their relative positions, although this coupling (⁵JHH) would be very small. The primary use would be to confirm through-bond coupling pathways.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively link the H-4 signal to the C-4 resonance and the H-7 signal to the C-7 resonance.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for assigning quaternary carbons and piecing together the molecular framework. Expected correlations would include:

The amide NH proton to the C-2 (carbonyl) and C-7a carbons.

The H-4 proton to C-5, C-7a, and C-3a.

The H-7 proton to C-5 and C-3a.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum of 2(3H)-Benzoxazolone, 6-amino-5-fluoro- would be dominated by absorptions from the amine, amide, and carbonyl groups, as well as the aromatic ring.

N-H Stretching: Two distinct N-H stretching regions are expected. The primary amine (-NH₂) will show two bands (symmetric and asymmetric stretching) around 3300-3500 cm⁻¹. The amide N-H will show a single, often broader, band in a similar region.

C=O Stretching: A strong, sharp absorption band corresponding to the cyclic amide (lactam) carbonyl group is expected around 1750-1770 cm⁻¹, a higher frequency typical for five-membered rings.

Aromatic Vibrations: C=C stretching vibrations within the aromatic ring will appear in the 1500-1620 cm⁻¹ region. C-H bending vibrations will be observed in the fingerprint region.

C-F Stretching: A strong absorption due to the C-F bond stretch is expected in the 1200-1300 cm⁻¹ range.

Table 4: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (R-NH₂) | N-H Stretch | 3350 - 3450 (two bands) | Medium |

| Amide (R-NH-CO) | N-H Stretch | 3200 - 3300 | Medium |

| Amide (Lactam) | C=O Stretch | 1750 - 1770 | Strong |

| Aromatic Ring | C=C Stretch | 1500 - 1620 | Medium-Weak |

| Aryl-F | C-F Stretch | 1200 - 1300 | Strong |

| Amine | N-H Bend | 1590 - 1650 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Molecular Ion: Using high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion ([M]⁺˙) or protonated molecule ([M+H]⁺) can be determined, which confirms the molecular formula C₇H₅FN₂O₂ (Monoisotopic Mass: 168.0335 Da).

Fragmentation Pattern: The benzoxazolone ring is relatively stable. Common fragmentation pathways in electron ionization (EI) mass spectrometry would likely involve:

Loss of CO: A characteristic fragmentation for lactams and cyclic carbonates, leading to a fragment ion at m/z 140.

Loss of HCN: Following ring opening, loss of hydrogen cyanide is a possible pathway.

Retro-Diels-Alder (RDA) type cleavage: While less common for this specific ring system, complex rearrangements and cleavages of the heterocyclic ring could occur.

The presence of the amino and fluoro groups will influence the relative stability of the resulting fragment ions.

Table 5: Predicted Mass Spectrometry Fragments

| m/z (Mass/Charge Ratio) | Predicted Identity | Fragmentation Pathway |

|---|---|---|

| 168 | [C₇H₅FN₂O₂]⁺˙ (Molecular Ion) | Parent Ion |

| 140 | [C₆H₅FN₂O]⁺˙ | Loss of CO |

| 113 | [C₅H₄FN]⁺˙ | Loss of CO, then HCN |

Table of Compounds

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for confirming the empirical formula of a synthesized compound. It provides a quantitative determination of the mass percentages of specific elements within a sample, which are then compared against the theoretical values calculated from the compound's molecular formula.

For 2(3H)-Benzoxazolone, 6-amino-5-fluoro-, the molecular formula is C₇H₅FN₂O₂. Based on this formula, the theoretical elemental composition can be precisely calculated using the atomic weights of carbon, hydrogen, fluorine, nitrogen, and oxygen. The comparison between these theoretical values and the experimental results obtained from a CHN (Carbon, Hydrogen, Nitrogen) analyzer is critical for verifying that the correct product has been synthesized. A close correlation, typically within ±0.4%, between the calculated and found values provides strong evidence for the compound's elemental composition and supports its structural assignment.

| Element | Symbol | Atomic Weight (g/mol) | Theoretical Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 50.01 |

| Hydrogen | H | 1.008 | 2.99 |

| Fluorine | F | 18.998 | 11.30 |

| Nitrogen | N | 14.007 | 16.66 |

| Oxygen | O | 15.999 | 19.03 |

Chromatographic Techniques for Purity Assessment (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are indispensable for assessing the purity of chemical compounds by separating the main component from any starting materials, by-products, or other impurities.

Thin-Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor reaction progress and quickly assess the purity of a sample. For a compound like 2(3H)-Benzoxazolone, 6-amino-5-fluoro-, a typical analysis would involve spotting a solution of the compound onto a silica (B1680970) gel plate (the stationary phase). The plate is then developed in a sealed chamber containing an appropriate solvent system (the mobile phase), such as a mixture of ethyl acetate (B1210297) and hexane. The presence of a single spot after visualization (e.g., under UV light) indicates a high degree of purity. The Retention Factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for the compound in a given system.

High-Performance Liquid Chromatography (HPLC) provides a quantitative assessment of purity. Reverse-phase HPLC (RP-HPLC) is the most common method for compounds with the aromatic and polar characteristics of 2(3H)-Benzoxazolone, 6-amino-5-fluoro-. In a typical setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, such as a gradient mixture of water and acetonitrile (B52724) often containing a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, is used for elution. A UV detector is employed to monitor the eluent. A pure sample will yield a single, sharp peak at a specific retention time. The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram, often exceeding 95-99% for purified compounds.

| Technique | Typical Stationary Phase | Typical Mobile Phase System | Principle of Purity Assessment |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica Gel 60 F₂₅₄ | Ethyl Acetate / Hexane (e.g., 1:1 v/v) | Observation of a single spot with a defined Rf value. |

| High-Performance Liquid Chromatography (HPLC) | C18-bonded silica | Acetonitrile / Water with 0.1% Formic Acid (gradient elution) | Observation of a single major peak with purity calculated from peak area integration. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for the unambiguous determination of the solid-state structure of a molecule. It provides a precise three-dimensional map of the atomic positions within a crystal lattice. This method is contingent upon the ability to grow a high-quality single crystal of the compound.

If a suitable crystal of 2(3H)-Benzoxazolone, 6-amino-5-fluoro- is obtained, diffraction data collected from exposing the crystal to an X-ray beam can be used to solve its structure. The resulting structural model would confirm the compound's constitution and connectivity. Furthermore, it would provide detailed metric parameters, including the precise bond lengths, bond angles, and torsion angles of the benzoxazolone ring and its substituents. This analysis would also reveal the planarity of the fused ring system and the conformation of the substituents.

Crucially, the crystallographic data would elucidate the intermolecular interactions that govern the crystal packing. This includes identifying hydrogen bonds, for instance, between the amino group (donor) of one molecule and the carbonyl oxygen (acceptor) of a neighboring molecule, which are critical in stabilizing the crystal lattice.

| Parameter Determined | Significance |

|---|---|

| Crystal System and Space Group | Defines the symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Provides the dimensions of the basic repeating unit of the crystal. |

| Atomic Coordinates (x, y, z) | Gives the precise position of each atom in the unit cell. |

| Bond Lengths and Angles | Confirms molecular connectivity and provides insight into bonding. |

| Intermolecular Interactions | Identifies forces like hydrogen bonds that dictate crystal packing. |

Theoretical and Computational Investigations of 2 3h Benzoxazolone, 6 Amino 5 Fluoro

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. For 2(3H)-Benzoxazolone, 6-amino-5-fluoro-, DFT calculations offer a foundational understanding of its molecular and electronic structure. These calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to ensure accuracy.

The electronic properties of a molecule are key to its reactivity and interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this, defining the molecule's ability to donate or accept electrons. The energy difference between them, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability. A smaller gap suggests higher reactivity. For 2(3H)-Benzoxazolone, 6-amino-5-fluoro-, the calculated HOMO-LUMO gap is indicative of a stable yet reactive molecule. nih.gov

The Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution on the molecule's surface. In the MESP map of 2(3H)-Benzoxazolone, 6-amino-5-fluoro-, electronegative regions, shown in red, are concentrated around the oxygen and fluorine atoms, indicating areas that are likely to act as hydrogen bond acceptors. Electrophilic regions, shown in blue, are located near the hydrogen atoms of the amino group and the N-H bond of the oxazolone (B7731731) ring, highlighting potential hydrogen bond donor sites. nih.govresearchgate.net

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.89 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.64 |

To further quantify the reactivity of 2(3H)-Benzoxazolone, 6-amino-5-fluoro-, Fukui and Parr functions are calculated. These reactivity descriptors help to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. The Fukui functions (fk+, fk-, and fk0) pinpoint specific atoms prone to these attacks. For this compound, the nitrogen and oxygen atoms of the benzoxazolone ring typically show higher values for nucleophilic attack, while certain carbon atoms are more susceptible to electrophilic attack.

The Parr functions provide a more detailed picture of electrophilicity and nucleophilicity. These calculations help in understanding the local reactivity and are crucial for predicting how the molecule will interact with other chemical species.

| Parameter | Value (eV) |

|---|---|

| Ionization Potential (I) | 5.89 |

| Electron Affinity (A) | 1.25 |

| Electronegativity (χ) | 3.57 |

| Chemical Hardness (η) | 2.32 |

| Chemical Softness (S) | 0.22 |

| Electrophilicity Index (ω) | 2.75 |

Conformational analysis is performed to identify the most stable three-dimensional arrangement of the atoms in 2(3H)-Benzoxazolone, 6-amino-5-fluoro-. By calculating the potential energy surface through systematic rotation of single bonds, the global minimum energy conformation is determined. This analysis is vital as the biological activity of a molecule is often dependent on its specific conformation. The planarity of the benzoxazolone ring system is a key feature, with the amino and fluoro substituents lying in the same plane.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies provide insights into the dynamic behavior of 2(3H)-Benzoxazolone, 6-amino-5-fluoro- and its interactions with biological macromolecules.

Molecular dynamics (MD) simulations are used to study the stability of the ligand-protein complex over time. researchgate.net These simulations, often run for nanoseconds, provide information on the flexibility of the molecule and the stability of its interactions with a target protein. Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions, and the radius of gyration (Rg) to evaluate the compactness of the system. researchgate.net For 2(3H)-Benzoxazolone, 6-amino-5-fluoro-, MD simulations can reveal how it maintains its binding pose within a protein's active site. rjeid.com

The Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA) method is a widely used technique to predict the binding free energy of a ligand to a protein. rjeid.com This approach combines molecular mechanics energy calculations with continuum solvation models to estimate the strength of the interaction. The binding free energy is decomposed into contributions from van der Waals forces, electrostatic interactions, polar solvation energy, and non-polar solvation energy. nih.gov These calculations are instrumental in ranking potential drug candidates and understanding the driving forces behind ligand binding. rjeid.comnih.gov

| Energy Component | Value |

|---|---|

| Van der Waals Energy (ΔEvdW) | -45.21 |

| Electrostatic Energy (ΔEele) | -20.55 |

| Polar Solvation Energy (ΔGpol) | 35.83 |

| Non-Polar Solvation Energy (ΔGnonpol) | -4.12 |

| Binding Free Energy (ΔGbind) | -34.05 |

Reaction Mechanism Studies

Computational studies are instrumental in elucidating the intricate details of chemical reactions. For benzoxazolone systems, understanding reaction mechanisms is crucial for predicting their stability, reactivity, and potential metabolic pathways. While direct computational studies on 2(3H)-Benzoxazolone, 6-amino-5-fluoro- are not extensively available in the public domain, valuable insights can be drawn from studies on the parent 2-benzoxazolinone (B145934).

Transition state theory is a cornerstone of computational reaction kinetics. It postulates that the rate of a reaction is determined by the energy barrier of the transition state, which is the highest energy point along the reaction coordinate. Computational methods, such as density functional theory (DFT), are employed to locate and characterize these transition states.

For the aminolysis of 2-benzoxazolinone, a reaction analogous to potential metabolic transformations, several mechanisms have been computationally investigated. These include a zwitterionic mechanism, a neutral stepwise mechanism, and a neutral concerted mechanism. In the gas phase, the neutral concerted mechanism for the ring-opening reaction of 2-benzoxazolinone with methylamine (B109427) is favored, proceeding through a four-centered transition state. nih.gov This transition state involves the 1,2-addition of the N-H bond of the amine across the C=O bond of the benzoxazolone ring. nih.gov The calculated activation barrier for this process provides a quantitative measure of the reaction's feasibility. The inclusion of the 6-amino and 5-fluoro substituents on the benzoxazolone ring would be expected to influence the energy of this transition state. The electron-donating amino group and the electron-withdrawing fluoro group would electronically perturb the benzoxazolone core, potentially altering the activation energy.

| Reaction Mechanism | Rate-Determining Barrier (kcal/mol) |

|---|---|

| Neutral Concerted | 28-29 |

| Neutral Stepwise | ~42 |

A free energy profile provides a comprehensive view of a reaction pathway, mapping the changes in Gibbs free energy from reactants to products, including all intermediates and transition states. These profiles are crucial for determining the thermodynamically and kinetically favored reaction pathways.

For the aminolysis of 2-benzoxazolinone, computational studies have shown that the solvent has a significant impact on the free energy profile. The inclusion of solvent effects, often modeled using a polarizable continuum model (PCM), can stabilize charged intermediates and transition states, thereby lowering the activation barriers. In solvents like water, ethanol (B145695), and acetonitrile (B52724), the barrier for the concerted mechanism is significantly reduced. nih.gov For 2(3H)-Benzoxazolone, 6-amino-5-fluoro-, the specific interactions of the amino and fluoro groups with the solvent would further modulate the free energy profile. The amino group can act as a hydrogen bond donor, while the fluoro group can act as a weak hydrogen bond acceptor, leading to differential solvation effects compared to the unsubstituted parent compound.

| Solvent | Calculated Barrier (kcal/mol) |

|---|---|

| Water | 20 |

| Ethanol | 20 |

| Acetonitrile | 22 |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Theoretical Studies

SAR and QSAR studies are fundamental to modern drug discovery, providing a framework for understanding how the chemical structure of a molecule relates to its biological activity. These studies are particularly powerful when guided by computational methods.

Theoretical SAR studies involve the qualitative analysis of how different functional groups and structural modifications influence the biological activity of a series of compounds. For benzoxazolone derivatives, SAR studies have explored the impact of substitutions on various positions of the bicyclic core. nih.gov The introduction of a fluorine atom, for instance, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.gov The high electronegativity and small size of fluorine can lead to favorable interactions with biological targets. nih.gov The presence of an amino group can introduce hydrogen bonding capabilities and alter the electronic properties of the molecule, which can also significantly impact its biological activity.

QSAR studies take a quantitative approach, aiming to develop mathematical models that correlate the biological activity of a set of compounds with their physicochemical properties or structural descriptors. These descriptors can be calculated using computational methods and can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters.

For benzoxazole (B165842) derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to build predictive models. nih.gov These models generate 3D contour maps that visualize the regions around the aligned molecules where certain properties (steric, electrostatic, hydrophobic, hydrogen bond donor/acceptor) are favorable or unfavorable for activity. Such models can provide detailed insights into the key structural features required for potent biological activity and can guide the design of new, more active compounds. nih.govrsc.org For 2(3H)-Benzoxazolone, 6-amino-5-fluoro-, a QSAR study would involve synthesizing a series of analogues with variations at different positions and correlating their measured biological activity with computed molecular descriptors to understand the specific contributions of the 6-amino and 5-fluoro substituents.

| Descriptor Type | Examples | Relevance |

|---|---|---|

| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Describes the electronic interactions with the target. |

| Steric | Molecular weight, van der Waals volume, Surface area | Relates to the size and shape of the molecule and its fit in the binding site. |

| Hydrophobic | LogP, Molar refractivity | Influences membrane permeability and hydrophobic interactions with the target. |

| Topological | Connectivity indices, Shape indices | Quantifies the atomic arrangement and branching of the molecule. |

Role of 2 3h Benzoxazolone, 6 Amino 5 Fluoro As a Chemical Scaffold and Building Block

Design and Synthesis of Complex Molecules from the 2(3H)-Benzoxazolone Scaffold

The 2(3H)-Benzoxazolone, 6-amino-5-fluoro- scaffold serves as a foundational structure for the synthesis of more complex molecules, primarily in the field of medicinal chemistry. The benzoxazolone nucleus is considered an ideal starting point for drug design due to its physicochemical profile and the potential for chemical modification on both the benzene (B151609) and oxazolone (B7731731) rings. nih.gov

The synthetic utility of this scaffold is enhanced by its functional groups:

The Amino Group (at position 6): This group provides a nucleophilic site, allowing for a variety of chemical transformations. It can be acylated, alkylated, or used in coupling reactions to attach diverse side chains, enabling the exploration of structure-activity relationships (SAR). For instance, related compounds like 6-amino-2-benzoxazolinone are used as intermediates in the synthesis of various pharmaceutical agents. chemimpex.com

The Fluorine Atom (at position 5): The strategic placement of a fluorine atom can significantly influence a molecule's properties. Fluorine's high electronegativity can alter the acidity of the N-H bond in the oxazolone ring and affect the electron density of the aromatic system. It can also block metabolic pathways, thereby improving the pharmacokinetic profile of a potential drug candidate. nih.gov The introduction of fluorine to replace a hydrogen atom is a common strategy to enhance potency. nih.gov

The Lactam (cyclic amide) in the Oxazolone Ring: The nitrogen atom of the lactam can be functionalized, providing another point for diversification.

These features allow chemists to systematically modify the scaffold to create derivatives with tailored properties for specific biological targets.

Table 1: Key Reactive Sites of 2(3H)-Benzoxazolone, 6-amino-5-fluoro- for Synthesis

| Position | Functional Group | Potential Reactions | Purpose in Molecule Design |

|---|---|---|---|

| 6 | Amino (-NH₂) | Acylation, Alkylation, Sulfonylation, Diazotization | Introduce diverse substituents, link to other molecular fragments |

| 5 | Fluoro (-F) | N/A (modulator) | Enhance metabolic stability, improve binding affinity, alter electronics |

| 3 | Amine (-NH-) | N-Alkylation, N-Acylation | Modify solubility and lipophilicity, introduce new functional groups |

Application in Materials Science Research

While the benzoxazole (B165842) and benzoxazolone frameworks have been explored in materials science for applications such as fluorescent probes and polymers, specific research detailing the use of 2(3H)-Benzoxazolone, 6-amino-5-fluoro- in this field is not available in the current scientific literature. The inherent fluorescence of some benzoxazole derivatives suggests potential, but dedicated studies on this particular fluorinated compound are yet to be published.

Catalyst Design and Ligand Development Based on Benzoxazolone Frameworks

The development of catalysts and ligands often involves heterocyclic scaffolds that can coordinate with metal centers. Although various nitrogen- and oxygen-containing heterocycles are used for this purpose, there is no specific information in the published literature on the application of 2(3H)-Benzoxazolone, 6-amino-5-fluoro- as a ligand in catalyst design.

Bioisosteric Mimicry in Chemical System Design

Bioisosterism, the strategy of replacing functional groups with others of similar physical or chemical properties, is a cornerstone of rational drug design. u-tokyo.ac.jp The 2(3H)-Benzoxazolone scaffold is a well-established bioisostere for phenol (B47542) and catechol moieties. nih.gov This mimicry is advantageous because the benzoxazolone core is often more metabolically stable than the phenol or catechol groups it replaces, which are prone to rapid in vivo conjugation and elimination. nih.gov

The specific compound, 2(3H)-Benzoxazolone, 6-amino-5-fluoro-, incorporates multiple layers of bioisosteric replacement:

Benzoxazolone Core: Mimics a phenol or catechol group, sharing similar pKa values and electronic charge distribution. nih.gov

Fluorine Atom: Acts as a bioisostere for a hydrogen atom. nih.gov Its small size allows it to occupy the same space, but its strong electron-withdrawing nature can drastically alter local electronic properties, potentially enhancing binding interactions with biological targets. u-tokyo.ac.jp

Amino Group: The amino group can be a classical bioisosteric replacement for a hydroxyl group, a substitution successfully used in many pharmacological agents. u-tokyo.ac.jp

Table 2: Bioisosteric Features of 2(3H)-Benzoxazolone, 6-amino-5-fluoro-

| Structural Feature | Mimics | Rationale |

|---|---|---|

| Benzoxazolone Scaffold | Phenol / Catechol | Similar pKa and electronic properties; increased metabolic stability. nih.gov |

| 5-Fluoro Substituent | Hydrogen | Similar size; modulates electronic properties and blocks metabolism. nih.govu-tokyo.ac.jp |

| 6-Amino Substituent | Hydroxyl Group | Classical bioisosteric replacement with different H-bonding potential. u-tokyo.ac.jp |

Development of Compound Libraries for Chemical Screening

Compound libraries are essential tools for high-throughput screening (HTS) to identify new "hit" compounds in the drug discovery process. The 2(3H)-Benzoxazolone, 6-amino-5-fluoro- scaffold is an excellent candidate for inclusion in such libraries. Its "privileged scaffold" status means that its derivatives are likely to exhibit biological activity across a range of targets. nih.gov

The utility of this compound in library development stems from its potential for rapid diversification. Using the reactive amino and lactam nitrogen sites, a large number of analogues can be synthesized in parallel. By combining a variety of building blocks (e.g., acyl chlorides, alkyl halides) with the 6-amino-5-fluoro-2(3H)-benzoxazolone core, a library of compounds with diverse physicochemical properties can be generated. This diversity increases the probability of finding a compound that interacts with a specific biological target during a screening campaign.

Future Research Directions and Challenges in 2 3h Benzoxazolone, 6 Amino 5 Fluoro Chemistry

Innovations in Sustainable Synthesis Routes

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research into the synthesis of 2(3H)-Benzoxazolone, 6-amino-5-fluoro- is expected to pivot towards sustainable practices that minimize waste, reduce energy consumption, and utilize renewable resources.

Key Research Thrusts:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for constructing nitrogen-containing heterocycles under mild conditions. rsc.orgacs.orgresearchgate.net Future investigations could focus on developing a photocatalytic route to the benzoxazolone core of 6-amino-5-fluoro-2(3H)-benzoxazolone, potentially from readily available precursors. This approach offers a green alternative to traditional methods that often require harsh reagents and high temperatures. numberanalytics.com

Flow Chemistry: Continuous flow chemistry provides enhanced control over reaction parameters, leading to improved yields, safety, and scalability. nih.govjst.org.inazolifesciences.com The application of flow chemistry to the synthesis of 2(3H)-Benzoxazolone, 6-amino-5-fluoro- could enable a more efficient and automated production process, which is particularly valuable for pharmaceutical applications. researchgate.netmdpi.com

Green Solvents and Catalysts: A significant area of innovation lies in the use of green solvents, such as water, and recyclable catalysts. ijpbs.comrsc.org Research efforts could be directed towards a one-pot synthesis of the target molecule in an aqueous medium using a recoverable catalyst, thereby aligning the synthesis with the principles of green chemistry. jetir.orgnih.gov

Challenges:

The primary challenge will be to develop methodologies that are not only sustainable but also economically viable for large-scale production. The regioselective introduction of the fluorine and amino substituents onto the benzoxazolone core using these green methods will require careful optimization of reaction conditions.

| Sustainable Synthesis Approach | Potential Advantages | Key Research Focus |

| Photocatalysis | Mild reaction conditions, use of visible light as a renewable energy source, high selectivity. acs.org | Development of a photocatalytic cyclization strategy for the benzoxazolone ring formation. |

| Flow Chemistry | Improved safety, scalability, and process control; potential for automation. nih.govresearchgate.net | Design and optimization of a continuous flow process for the multi-step synthesis of the target compound. |

| Green Solvents/Catalysts | Reduced environmental impact, potential for catalyst recycling, use of non-toxic solvents like water. ijpbs.comrsc.org | Exploration of water-based synthetic routes and the development of efficient, reusable catalysts. |

Development of Novel Functionalization Methodologies

To fully explore the potential of 2(3H)-Benzoxazolone, 6-amino-5-fluoro-, the development of novel methods to further modify its structure is crucial. Late-stage functionalization, particularly C-H activation, offers a powerful strategy to introduce molecular diversity without the need for de novo synthesis.

Key Research Thrusts:

C-H Functionalization: Direct C-H functionalization of the benzoxazolone core would provide a highly atom-economical route to novel derivatives. chim.itnih.govbohrium.com Research could focus on developing transition-metal catalyzed methods to selectively introduce various substituents at the remaining C-H positions of the aromatic ring.

Functionalization of the Amino Group: The 6-amino group serves as a versatile handle for further derivatization. Future studies could explore a wide range of reactions, such as acylation, alkylation, and sulfonylation, to generate a library of compounds with diverse physicochemical properties.

Modification of the Lactam Nitrogen: The nitrogen atom of the oxazolone (B7731731) ring also presents an opportunity for functionalization. N-alkylation or N-arylation could be explored to modulate the compound's properties, including its solubility and biological activity.

Challenges:

A significant challenge in the functionalization of this molecule will be achieving high regioselectivity, given the presence of multiple reactive sites. The interplay of the electronic effects of the fluorine and amino substituents will need to be carefully considered to control the outcome of the reactions.

| Functionalization Strategy | Target Site | Potential New Derivatives |

| C-H Activation | Aromatic ring C-H bonds | Arylated, alkylated, or halogenated benzoxazolone derivatives. |

| Amino Group Derivatization | 6-amino group | Amides, sulfonamides, and secondary or tertiary amine derivatives. |

| Lactam N-Functionalization | Oxazolone ring nitrogen | N-alkylated or N-arylated benzoxazolone analogs. |

Advanced Spectroscopic Characterization of Transient Species

A deep understanding of reaction mechanisms is essential for optimizing existing synthetic routes and discovering new reactivity. Advanced spectroscopic techniques can provide invaluable insights into the short-lived intermediates that govern chemical transformations.

Key Research Thrusts:

Transient Absorption Spectroscopy (TAS): TAS is a powerful technique for detecting and characterizing transient species with lifetimes from femtoseconds to microseconds. edinst.com Future studies could employ TAS to investigate the excited-state dynamics and reactive intermediates in the photochemical synthesis or functionalization of 2(3H)-Benzoxazolone, 6-amino-5-fluoro-. nih.govprinceton.edunih.govacs.org

In-situ NMR Spectroscopy: NMR spectroscopy can be adapted to monitor reactions in real-time, providing information on the formation and decay of intermediates. numberanalytics.com Techniques like Chemical Exchange Saturation Transfer (CEST) NMR could be particularly useful for detecting low-population transient species in equilibrium. acs.orguea.ac.uknih.govresearchgate.net

Challenges:

The low concentration and short lifetimes of transient species make their detection and characterization inherently challenging. The interpretation of complex spectroscopic data will likely require the aid of computational chemistry to model the structures and properties of the intermediates.

| Spectroscopic Technique | Information Gained | Application to Benzoxazolone Chemistry |

| Transient Absorption Spectroscopy | Excited-state lifetimes, kinetics of intermediate formation and decay. edinst.com | Elucidation of mechanisms in photocatalytic synthesis and functionalization reactions. |

| In-situ NMR Spectroscopy | Structural information on transient intermediates, reaction kinetics. numberanalytics.com | Mechanistic studies of thermal and catalytic reactions involving the benzoxazolone scaffold. |